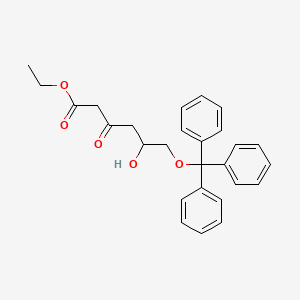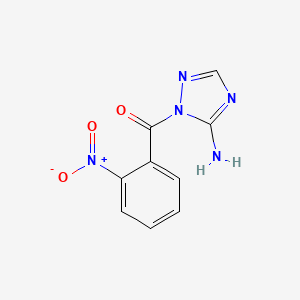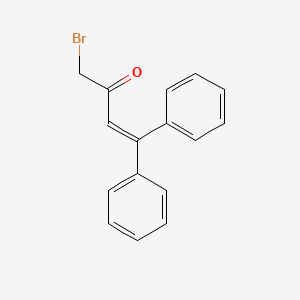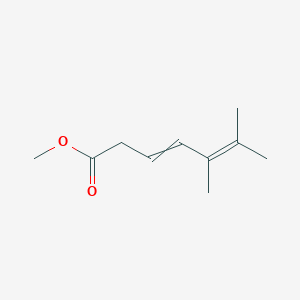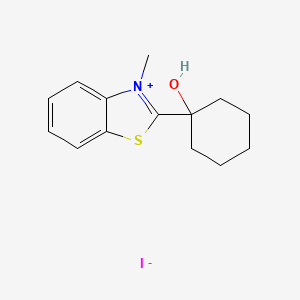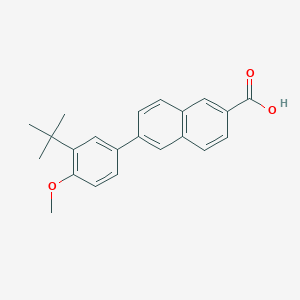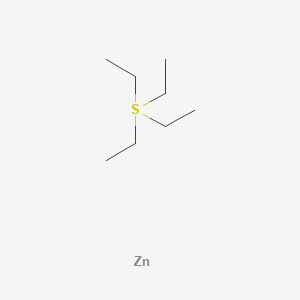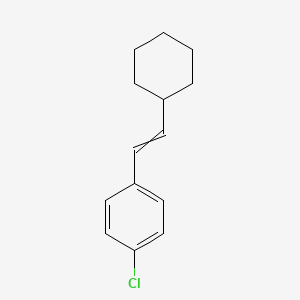![molecular formula C13H26O3Si B14328509 (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane CAS No. 104955-51-3](/img/structure/B14328509.png)
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane is an organosilicon compound that features a butadiene moiety attached to a silicon atom, which is further bonded to three isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert them into trisubstituted buta-1,3-dienes . Additionally, the use of Grignard reagents with vinyl phosphordiamidates can yield α,β-unsaturated ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silicon.
Reduction: Reduction reactions can modify the silicon center or the butadiene moiety.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Aryllithium Reagents: Used for the conversion of vinyl phosphates to buta-1,3-dienes.
Grignard Reagents: Employed in the synthesis of α,β-unsaturated ketones from vinyl phosphordiamidates.
Gold Catalysts: Utilized in the synthesis of buta-1,3-dien-2-yl esters from propargylic esters and vinylazides.
Major Products
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. For example, in the presence of organometallic reagents, the compound can undergo transformations that lead to the formation of key intermediates, which then participate in further reactions to yield the desired products . The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Buta-2,3-dien-1-ol: A related compound with a similar butadiene moiety but different functional groups.
Buta-1,2,3-trienes: Compounds with a similar carbon skeleton but different substitution patterns.
Uniqueness
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane is unique due to its combination of a butadiene moiety with a silicon center bonded to three isopropoxy groups
Propiedades
Número CAS |
104955-51-3 |
|---|---|
Fórmula molecular |
C13H26O3Si |
Peso molecular |
258.43 g/mol |
Nombre IUPAC |
buta-1,3-dien-2-yl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C13H26O3Si/c1-9-13(8)17(14-10(2)3,15-11(4)5)16-12(6)7/h9-12H,1,8H2,2-7H3 |
Clave InChI |
FVGLDROEOWZWEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C(=C)C=C)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
